Calciumhypochlorite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

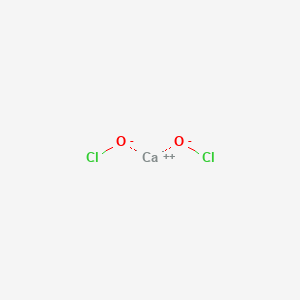

Calcium hypochlorite is an inorganic compound with the chemical formula Ca(OCl)₂. It is commonly known as bleaching powder or calcium oxychloride. This compound is a white or grayish-white granular solid with a strong chlorine odor due to its slow decomposition in moist air. Calcium hypochlorite is widely used as a disinfectant and bleaching agent, particularly in water treatment and sanitation .

準備方法

Synthetic Routes and Reaction Conditions

Calcium hypochlorite is produced industrially by treating moist slaked lime (calcium hydroxide) with chlorine gas. The reaction proceeds as follows:

[ 2Ca(OH)_2 + 2Cl_2 \rightarrow Ca(OCl)_2 + H_2O + CaCl_2 ]

This method involves bubbling chlorine gas through a suspension or solution of calcium hydroxide, resulting in the formation of calcium hypochlorite, water, and calcium chloride .

Industrial Production Methods

The industrial production of calcium hypochlorite typically involves the chlorination of lime. This process is carried out in large reactors where chlorine gas is introduced to a slurry of calcium hydroxide. The reaction is exothermic, and the temperature is carefully controlled to optimize the yield and purity of the product .

化学反応の分析

Types of Reactions

Calcium hypochlorite undergoes several types of chemical reactions, including:

Oxidation: It acts as a powerful oxidizing agent, readily accepting electrons.

Reduction: It can be reduced to calcium chloride and water.

Substitution: It can participate in substitution reactions, particularly with organic compounds

Common Reagents and Conditions

Oxidation: Calcium hypochlorite reacts with hydrochloric acid to produce calcium chloride, chlorine gas, and water[ Ca(OCl)_2 + 4HCl \rightarrow CaCl_2 + 2Cl_2 + 2H_2O ]

Substitution: It can react with organic compounds to form chlorinated derivatives

Major Products Formed

Oxidation: Chlorine gas and calcium chloride.

Substitution: Chlorinated organic compounds

科学的研究の応用

Calcium hypochlorite has a wide range of scientific research applications, including:

Chemistry: Used as an oxidizing agent in various organic reactions, such as the cleavage of glycols and the haloform reaction to produce chloroform

Biology: Employed as a disinfectant to sanitize laboratory equipment and surfaces.

Medicine: Utilized as an antiseptic for wound care.

Industry: Applied in water treatment to disinfect drinking water and swimming pools. .

作用機序

Calcium hypochlorite exerts its effects primarily through its strong oxidizing properties. When dissolved in water, it forms hypochlorous acid (HClO) and hypochlorite ions (ClO⁻), which are responsible for its disinfectant properties. The hypochlorous acid can penetrate microbial cell walls and disrupt cellular processes, leading to the inactivation of bacteria, viruses, and other pathogens .

類似化合物との比較

Similar Compounds

Sodium hypochlorite (NaOCl):

Potassium hypochlorite (KClO): Similar to sodium hypochlorite, used in disinfection and bleaching.

Lithium hypochlorite (LiOCl): Used in swimming pool sanitation.

Uniqueness

Calcium hypochlorite is unique due to its higher chlorine content compared to sodium hypochlorite, making it more effective as a disinfectant. It is also more stable as a solid and in solution, which allows for easier storage and handling .

特性

IUPAC Name |

calcium;dihypochlorite |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClO/c;2*1-2/q+2;2*-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQDCIXGCQPQNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl.[O-]Cl.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7778-54-3 |

Source

|

| Record name | Calcium hypochlorite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate](/img/structure/B12041033.png)

![3-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12041041.png)

![4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12041057.png)

![3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041086.png)

![4-(3-(2-Amino-2-oxoethyl)-4-methoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12041122.png)